molecular formula C6H11KO2 B108662 Hexanoic acid, potassium salt CAS No. 19455-00-6

Hexanoic acid, potassium salt

Cat. No. B108662
CAS RN: 19455-00-6
M. Wt: 154.25 g/mol
InChI Key: BLGUIMKBRCQORR-UHFFFAOYSA-M
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Description

Hexanoic acid, potassium salt, also known as Potassium hexanoate, is a compound with the molecular formula C6H11KO2 . It is a salt formed from hexanoic acid and potassium . It is used in various applications due to its excellent wetting, permeating, emulsifying, dispersing, and solubilizing abilities .


Synthesis Analysis

Hexanoic acid reacts with potassium hydroxide or potassium carbonate to form Potassium hexanoate . This reaction is a common method for the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of Potassium hexanoate is C6H11KO2 . It has an average mass of 154.249 Da and a monoisotopic mass of 154.039612 Da .


Chemical Reactions Analysis

As a carboxylic acid, Hexanoic acid can react with more reactive metals to produce a salt and hydrogen . This reaction is similar to those of other acids like hydrochloric acid, but tends to be slower .


Physical And Chemical Properties Analysis

Potassium hexanoate appears as a crystal and is soluble in water . It is stable and can cause a burning sensation when it comes into contact with strong oxidants . Hexanoic acid, on the other hand, appears as a colorless liquid at room temperature and has a strong, unpleasant odor . Its boiling point is around 205.6°C, and it has a melting point of -3°C .

Scientific Research Applications

  • Corrosion Inhibition:

    • Hexanoic acid, potassium salt, notably potassium sorbate, has shown high effectiveness in protecting metals like copper, carbon steel, aluminum, and stainless steel from corrosion in various environments. This utility is significant in extending the lifespan and maintaining the integrity of these materials in corrosive environments (Ein‐Eli et al., 2006).
  • Catalysis in Organic Synthesis:

    • It has been utilized as a catalyst in the synthesis of organic compounds. For instance, potassium bisulfate, a compound related to hexanoic acid, potassium salt, has been employed as a catalyst in the synthesis of hexyl hexanoate, demonstrating high activity and the potential for repeated use (Li Hong, 2006).
  • Bioengineering Applications:

    • In the field of bioengineering, hexanoic acid pathways have been constructed in yeast, specifically in Kluyveromyces marxianus, by integrating various genes. This pathway is a stepping stone towards producing hexanoic acid in yeast for various industrial applications (Cheon et al., 2014).
  • Precipitation of Pharmaceuticals:

    • The potassium 2-ethyl hexanoate salt of hexanoic acid has been used to precipitate clavulanic acid from fermentation broth. This is important in the pharmaceutical industry for the purification and isolation of this compound, which is crucial in overcoming bacterial resistance to antibiotics (Hirata et al., 2009).
  • Antimicrobial Applications:

    • Different sodium and potassium salts of carboxylic acid, including hexanoic acid, have been investigated for their antimicrobial activity against common foodborne pathogens and spoilage-associated bacteria. This research is vital in the food industry for ensuring food safety and quality (Cabezas-Pizarro et al., 2017).

Safety and Hazards

Potassium hexanoate is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Hexanoic acid is also considered hazardous and can cause similar irritations. It is harmful if swallowed, inhaled, or comes in contact with skin .

properties

IUPAC Name

potassium;hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2.K/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUIMKBRCQORR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-62-1 (Parent)
Record name Hexanoic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10941197
Record name Potassium hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, potassium salt

CAS RN

19455-00-6
Record name Hexanoic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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